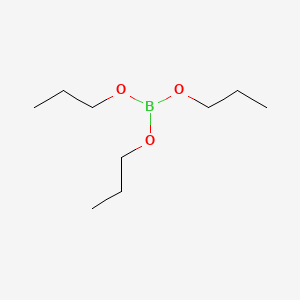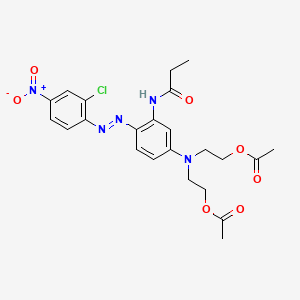
1,1'-Ethynylenedicyclohexanol
概要
説明
1,1’-Ethynylenedicyclohexanol is a chemical compound that belongs to the family of alkynes1. It is also known as 1,1’-ethynediol or 1,1’-ethynylenebis(cyclohexanol)2. The molecular formula of this compound is C14H22O23.
Synthesis Analysis
The synthesis of 1,1’-Ethynylenedicyclohexanol is not explicitly mentioned in the search results. However, there is a mention of the reaction of 1-(2-ethoxyethyl)piperidin-4-one with ethynylcyclohexanol leading to the synthesis of a glycol4.
Molecular Structure Analysis
The molecular structure of 1,1’-Ethynylenedicyclohexanol consists of 14 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms3. The molecular weight of this compound is 222.323.
Chemical Reactions Analysis
The specific chemical reactions involving 1,1’-Ethynylenedicyclohexanol are not detailed in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1’-Ethynylenedicyclohexanol are not fully detailed in the search results. However, it is mentioned that this compound is a solid5.
科学的研究の応用
Photochemical Electron-Transfer Reactions
1,1'-Ethynylenedicyclohexanol, through its derivatives, has been explored in photochemical electron-transfer reactions. Mattes and Farid (1986) examined the dimerizations and oxygenation reactions of 1,1-diarylethylene derivatives, induced by photoexcited cyanoanthracenes, suggesting potential in photochemical applications (Mattes & Farid, 1986).
Optical Properties in Phenylene-Ethynylene Systems
The compound's derivatives show pronounced solvatochromism in fluorescence, indicating a highly polar excited state. This property was specifically observed in donor-acceptor phenylene ethynylene systems containing the 6-methylpyran-2-one group, as studied by Collings et al. (2005), pointing to its utility in optical applications (Collings et al., 2005).
Nanofibril Self-Assembly
The compound's derivatives have been used in the fabrication of nanofibril structures. Balakrishnan et al. (2006) demonstrated the use of an arylene ethynylene macrocycle for nanofibril formation, highlighting the compound’s potential in nanotechnology and material science (Balakrishnan et al., 2006).
Polymerization Studies
The polymerization of derivatives like 1-ethynyl-1-cyclohexanol, which is structurally related to 1,1'-Ethynylenedicyclohexanol, has been investigated. Gal (1994) explored the polymerization of this compound using various transition metal catalysts, revealing insights into the structural and thermal properties of the resulting polymers. This study is significant for material science, particularly in the development of new polymeric materials (Gal, 1994).
Solvatochromic Dye Sensors
A study by Xiaowen et al. (2017) on a novel class of phenylene-(poly)ethynylene-based dye, which relates to 1,1'-Ethynylenedicyclohexanol derivatives, emphasized its potential as a supersensitive fluorescent indicator for detecting water content in organic solvents. This discovery is vital for environmental monitoring and chemical processing industries (Xiaowen et al., 2017).
Radiation and Electroinitiated Polymerization
Research by Usanmaz and Kizilirmak (1992) on solid-state polymerization of 1-ethynyl-1-cyclohexanol, a related compound, revealed the formation of oligomers and polymers when initiated by radiation and electroinitiation. This study provides insights into novel methods of polymer synthesis and the potential applications of these materials in various industries (Usanmaz & Kizilirmak, 1992).
Corrosion Inhibition Studies
The mechanism of corrosion inhibition of steel by ethynylcyclohexanol, structurally similar to 1,1'-Ethynylenedicyclohexanol, was investigated by Duwell, Todd, and Butzke (1964). They found that its effectiveness as a corrosion inhibitor depends on the properties and rate of formation of its reaction products. This study is crucial for understanding corrosion processes and developing new inhibitors in industrial applications (Duwell et al., 1964).
Safety And Hazards
1,1’-Ethynylenedicyclohexanol is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3)2. It may cause skin irritation, serious eye irritation, and respiratory irritation2. Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection2.
将来の方向性
The future directions of 1,1’-Ethynylenedicyclohexanol are not specified in the search results. However, it is mentioned that this compound has gained significant attention in the scientific community due to its potential biological and industrial applications1.
特性
IUPAC Name |
1-[2-(1-hydroxycyclohexyl)ethynyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c15-13(7-3-1-4-8-13)11-12-14(16)9-5-2-6-10-14/h15-16H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAIXWWPLZFJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2(CCCCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228646 | |
| Record name | Cyclohexanol, 1,1'-(1,2-ethynediyl)bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Ethynylenedicyclohexanol | |
CAS RN |
78-54-6 | |
| Record name | 1,1′-(1,2-Ethynediyl)bis[cyclohexanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Ethynylenedicyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Ethynylenedicyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 1,1'-(1,2-ethynediyl)bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Ethynylene-bis-cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-ETHYNYLENEDICYCLOHEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AAU8H5L62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Phenol, 4-[(4-methoxyphenyl)amino]-](/img/structure/B1346998.png)

